4-(2-Methoxy-benzyl)-piperidine hydrochloride
Overview
Description
4-(2-Methoxy-benzyl)-piperidine hydrochloride is a useful research compound. Its molecular formula is C13H20ClNO and its molecular weight is 241.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma Receptor Ligands
Research has shown that derivatives similar to 4-(2-Methoxy-benzyl)-piperidine hydrochloride, such as 1‘-organylspiro[indane-1,4‘-piperidine] and its sila-analogues, exhibit high affinity and selectivity as sigma ligands. These compounds were synthesized and studied for their affinities towards various central nervous system receptors, revealing significant insights into their pharmacological properties and potential therapeutic applications (Tacke et al., 2003).
Anti-Acetylcholinesterase Activity
Another area of interest is the compound's role in anti-acetylcholinesterase (anti-AChE) activity. A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including structures closely related to this compound, were synthesized and evaluated. These compounds, especially those with bulky substituents, showed substantial increases in activity, highlighting their potential as potent inhibitors of acetylcholinesterase and their possible use as antidementia agents (Sugimoto et al., 1990).
Development of Metal-Catalyzed Reactions
The compound has also been instrumental in the development of new synthetic methods, including metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. This research not only provides efficient methods for preparing piperidine derivatives but also explores their potential applications in medicinal chemistry and drug development (Okitsu et al., 2001).
Antimicrobial Activity
Compounds structurally related to this compound have been investigated for their antimicrobial properties. For instance, pyridine derivatives synthesized from similar piperidine structures have shown variable and modest activity against different strains of bacteria and fungi, indicating the potential for these compounds in developing new antimicrobial agents (Patel et al., 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylic amines, are known to interact with various biological targets . The specific role of these targets can vary widely, depending on the exact nature of the compound and the biological system in which it is active.
Mode of Action
Benzylic compounds are known to undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the compound’s structure, which could in turn affect its interaction with its targets.
Biochemical Pathways
Similar compounds have been used in the synthesis of various biologically active substances , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Similar compounds have been used in the synthesis of various biologically active substances , suggesting that they may have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
4-[(2-methoxyphenyl)methyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-15-13-5-3-2-4-12(13)10-11-6-8-14-9-7-11;/h2-5,11,14H,6-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGMNBVOKCFRAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588778 | |
Record name | 4-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37581-34-3 | |
Record name | Piperidine, 4-[(2-methoxyphenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37581-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(2-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60588778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(2-methoxyphenyl)methyl]piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.